molecular formula C9H14N2O2 B13158934 [2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol

[2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol

Cat. No.: B13158934
M. Wt: 182.22 g/mol
InChI Key: DVUIKNLXEWVQCA-UHFFFAOYSA-N
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Description

[2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol: is an organic compound that features a pyrazole ring attached to an oxolane ring, which is further connected to a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol typically involves the reaction of 1-methyl-1H-pyrazole with an appropriate oxolane derivative under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in [2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to achieve substitution.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Formation of substituted oxolane derivatives.

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

    Agriculture: It may have applications in the development of agrochemicals, such as pesticides or herbicides.

Mechanism of Action

The mechanism by which [2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol exerts its effects depends on its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The oxolane ring and methanol group can enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems .

Comparison with Similar Compounds

  • 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
  • 1-(3-Methyl-1H-pyrazol-4-yl)ethanone
  • 4-(1-Methyl-1H-pyrazol-4-yl)butan-2-one

Uniqueness:

  • Structural Features: The combination of a pyrazole ring with an oxolane ring and a methanol group is unique, providing distinct chemical and physical properties.
  • Reactivity: The presence of multiple functional groups allows for diverse chemical reactions and modifications, making it a versatile compound in synthetic chemistry.

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

[2-(1-methylpyrazol-4-yl)oxolan-3-yl]methanol

InChI

InChI=1S/C9H14N2O2/c1-11-5-8(4-10-11)9-7(6-12)2-3-13-9/h4-5,7,9,12H,2-3,6H2,1H3

InChI Key

DVUIKNLXEWVQCA-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2C(CCO2)CO

Origin of Product

United States

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